N,N-dimethyl-1,3,5-triazin-2-amine is a member of the triazine family, characterized by its three nitrogen atoms in a six-membered ring structure. The compound features a dimethylamino group attached to the triazine ring, which contributes to its unique chemical properties. This compound is often synthesized for its potential applications in various fields, including agriculture, pharmaceuticals, and materials science.
Research indicates that N,N-dimethyl-1,3,5-triazin-2-amine and its derivatives exhibit significant biological activities. They have been studied for their antimicrobial properties and potential as herbicides. For instance, certain derivatives have shown effectiveness against various bacterial strains and fungi, making them candidates for agricultural applications . Additionally, some studies suggest that these compounds may have anti-inflammatory and anticancer activities due to their ability to interact with biological targets at the cellular level.
The synthesis of N,N-dimethyl-1,3,5-triazin-2-amine can be achieved through several methods:
N,N-dimethyl-1,3,5-triazin-2-amine has diverse applications across various fields:
Studies on N,N-dimethyl-1,3,5-triazin-2-amine have focused on its interactions with biological molecules. For instance:
Several compounds share structural similarities with N,N-dimethyl-1,3,5-triazin-2-amine. Here are a few notable examples:
N,N-dimethyl-1,3,5-triazin-2-amine is unique due to its specific combination of properties derived from the dimethylamino group and its ability to participate in various
The structural versatility of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) makes it a cornerstone precursor for synthesizing N,N-dimethyl-1,3,5-triazin-2-amine derivatives. The sequential substitution of chlorine atoms enables precise control over substituent placement, governed by temperature-dependent reactivity gradients across the triazine ring.
Cyanuric chloride undergoes nucleophilic aromatic substitution (NAS) in a stepwise manner, with the first chlorine replacement occurring at 0–5°C in solvent systems such as acetone-water mixtures. Dimethylamine, a primary amine, selectively displaces the first chlorine atom to form 2-(dimethylamino)-4,6-dichloro-1,3,5-triazine (Fig. 1). This intermediate retains sufficient reactivity for subsequent substitutions at elevated temperatures. The second substitution typically proceeds at 25–35°C, while the final chlorine replacement often requires reflux conditions.
Table 1: Reaction Conditions for Sequential NAS of Cyanuric Chloride
| Step | Temperature (°C) | Solvent System | Base | Yield (%) |
|---|---|---|---|---|
| 1 | 0–5 | Acetone/H2O (4:1) | NaHCO3 | 85–92 |
| 2 | 25–35 | THF | DIEA | 78–84 |
| 3 | 80–100 | Toluene | K2CO3 | 65–72 |
The solvent polarity and base selection critically influence reaction kinetics. Polar aprotic solvents like tetrahydrofuran (THF) enhance nucleophilicity during secondary substitutions, while weakly basic conditions (pH 7–8) prevent triazine ring hydrolysis.
The 2-position of the triazine ring exhibits heightened electrophilicity due to diminished resonance stabilization compared to the 4- and 6-positions. This electronic gradient enables selective functionalization, as demonstrated in the synthesis of 2-chloro-4,6-dimethyl-1,3,5-triazine, where methyl groups occupy the less reactive 4- and 6-positions. Subsequent dimethylamine introduction at the 2-position proceeds with >90% regioselectivity under controlled pH conditions.
The dimethylamino substituent in N,N-dimethyl-1,3,5-triazin-2-amine plays a crucial role in modulating the electronic properties of the triazine core through electron-donating effects [1]. Research has demonstrated that exocyclic dimethylamino groups produce a drift of electrons towards the 1,3,5-triazine ring, significantly altering the electronic distribution within the molecular framework [1]. This electron donation mechanism is fundamental to understanding the enhanced reactivity and biological activity profiles observed in dimethylated triazine derivatives.
Quantum chemical calculations have revealed that the dimethylamino substituents contribute substantially to the stabilization of the triazine ring system through resonance effects [2] [3]. The nitrogen atoms in the dimethylamino groups possess lone pair electrons that can delocalize into the electron-deficient triazine core, creating a more favorable electronic environment for biological interactions [4] [5]. This electronic modulation is evidenced by significant shifts in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels compared to unsubstituted triazine analogs [6] [5].
Density Functional Theory (DFT) studies have shown that the HOMO-LUMO energy gap in N,N-dimethyl-1,3,5-triazin-2-amine is approximately 4.4871 electron volts, indicating moderate chemical reactivity [6]. The calculated molecular orbital distributions demonstrate that dimethylamino substituents primarily influence the LUMO energy levels, with carbon atoms in the triazine core being predominantly occupied by LUMO state electrons [3]. This electronic arrangement facilitates enhanced binding interactions with biological targets through improved orbital overlap mechanisms.
Computational analyses have also revealed that the dimethylamino groups exhibit significant electron-donating character, with calculated electron densities showing increased negative charge distribution around the nitrogen centers [7]. The protonation studies indicate that triazine rings with dimethylamino substituents undergo favorable electronic rearrangements, leading to gap reduction and enhanced molecular stability [7]. These electronic modifications translate directly into altered bioactivity profiles, with dimethylated derivatives often exhibiting superior pharmacological properties compared to their non-alkylated counterparts.
The steric and electronic consequences of N-alkylation in triazine derivatives represent critical determinants of biological activity and molecular recognition [8] [9]. Research demonstrates that N-methylation versus N-ethylation produces distinctly different bioactivity profiles, with smaller alkyl groups generally favoring enhanced potency [10]. The steric bulk introduced by alkyl substituents directly influences the spatial arrangement of pharmacophoric elements and affects binding site accessibility in biological targets.
Structure-activity relationship studies have shown that the length and branching pattern of N-alkyl chains significantly impact biological efficacy [11]. Linear alkyl groups such as methyl and ethyl demonstrate optimal balance between electronic effects and steric accessibility, while branched or longer chain analogs often exhibit reduced activity due to steric hindrance [11] [12]. The triazine N-alkylation patterns also influence molecular conformational flexibility, with shorter alkyl chains maintaining favorable binding conformations more readily than bulkier substituents.
| Alkyl Substituent | Electronic Effect | Steric Impact | Relative Bioactivity |
|---|---|---|---|
| Methyl | Moderate electron donation | Minimal steric hindrance | High |
| Ethyl | Enhanced electron donation | Moderate steric bulk | Moderate to High |
| Propyl | Strong electron donation | Significant steric hindrance | Moderate |
| Isopropyl | Very strong donation | Severe steric clash | Low |
Electronic effects of N-alkylation extend beyond simple inductive influences to encompass hyperconjugative stabilization and conformational preferences [13]. Computational studies reveal that N-methylation increases electron density on the triazine nitrogen by approximately 0.045-0.065 atomic units compared to unsubstituted analogs [9]. This enhanced electron density facilitates stronger hydrogen bonding interactions and improved binding affinity with biological receptors.
The spatial orientation of N-alkyl groups also determines the accessibility of lone pair electrons for coordination with metal centers or hydrogen bonding partners [10]. Methyl groups adopt preferential orientations that minimize steric repulsion while maximizing electronic overlap, whereas larger alkyl substituents may force suboptimal conformations that reduce binding efficacy [14]. These steric considerations become particularly important in enzyme active sites where precise molecular positioning is required for optimal catalytic activity.
The substitution pattern on the triazine core fundamentally determines the pharmacological profile and biological activity of triazine derivatives [15] [16]. Comparative studies between mono-substituted and di-substituted triazine analogs reveal distinct activity patterns, with di-substituted compounds often exhibiting enhanced potency and selectivity profiles [16]. The mono-substituted derivatives typically demonstrate strong anticancer activity with inhibitory concentration values ranging from 1.77 to 13.46 micromolar, while di-substituted analogs show more complex activity patterns depending on the specific substitution positions [15].
Research indicates that mono-substituted s-triazine derivatives exhibit superior anticancer activity against multiple cell lines compared to their di-substituted counterparts [15]. However, this enhanced activity may be accompanied by non-selective toxicity due to the chemical reactivity of remaining chlorine substituents on the triazine nucleus [15]. The di-substituted analogs demonstrate improved selectivity profiles but may require higher concentrations to achieve comparable biological effects.
Mechanistic studies reveal that the substitution pattern directly influences the electronic distribution and molecular orbital characteristics of triazine compounds [17]. Mono-substituted triazines retain significant electrophilic character at unsubstituted positions, enabling covalent interactions with nucleophilic biological targets [15]. Di-substituted derivatives exhibit more balanced electronic properties with reduced electrophilic reactivity but enhanced specificity for particular binding sites.
| Substitution Pattern | Activity Range (μM) | Selectivity Index | Stability Profile |
|---|---|---|---|
| Mono-substituted | 1.77-13.46 | Low to Moderate | Moderate |
| Di-substituted | 3.12-25.0 | High | High |
| Tri-substituted | 0.39-12.5 | Very High | Very High |
The comparative analysis also extends to the metabolic stability and pharmacokinetic properties of these compounds [18]. Mono-substituted triazines undergo rapid biotransformation due to their reactive chlorine substituents, while di-substituted analogs demonstrate improved metabolic stability [18]. This stability difference directly translates into altered bioavailability and duration of action profiles in biological systems.
Computational modeling studies have demonstrated that di-substituted triazines adopt more favorable binding conformations in enzyme active sites compared to mono-substituted analogs [5]. The presence of two substituents creates a more balanced electronic environment that facilitates optimal interaction geometry with biological targets [5]. These conformational preferences contribute significantly to the enhanced selectivity and reduced off-target effects observed with di-substituted triazine derivatives.
Quantum chemical calculations have provided comprehensive insights into the deformation phenomena occurring within the triazine ring system of N,N-dimethyl-1,3,5-triazin-2-amine. These computational studies utilize advanced density functional theory methods to elucidate the molecular flexibility and conformational dynamics of the compound [1] [2] [3].
The geometric optimization calculations performed at the B3LYP/6-311G(d,p) level have revealed that the triazine ring maintains a fundamentally planar configuration under equilibrium conditions [1] [4]. However, detailed analysis of vibrational frequencies indicates several accessible deformation modes that contribute to the overall molecular flexibility. The chair-to-boat transition represents the most significant conformational change, with an energy barrier of approximately 12.4 kcal/mol [5]. This relatively high barrier suggests that while the transformation is thermodynamically feasible, it requires substantial thermal activation.
Planar distortion modes exhibit considerably lower energy requirements, with barriers ranging from 6.8 to 8.7 kcal/mol for out-of-plane bending and general planar distortion, respectively [6] [7]. These findings are consistent with experimental observations that triazine derivatives can adopt slightly non-planar conformations in solution while maintaining their overall aromatic character [8] [9].
The nitrogen inversion phenomenon represents a particularly important aspect of triazine ring dynamics. Computational analysis reveals an energy barrier of 4.2 kcal/mol for this process [5], making it readily accessible at room temperature. This low barrier facilitates rapid interconversion between different nitrogen configurations, contributing to the compound's conformational flexibility and potentially influencing its binding interactions with biological targets [10] [7].
Ring breathing modes demonstrate the highest energy requirements among the analyzed deformation types, with barriers reaching 15.6 kcal/mol [11]. These symmetric expansion and contraction motions of the entire ring system represent fundamental vibrational modes that are characteristic of the aromatic triazine core. The associated vibrational frequency of 423 cm⁻¹ provides a distinctive spectroscopic signature for identifying this compound in experimental measurements [2] [4].
| Deformation Type | Energy Barrier (kcal/mol) | Frequency (cm⁻¹) | Computational Method |
|---|---|---|---|
| Chair-to-boat transition | 12.4 [5] | 245 [5] | B3LYP/6-311G(d,p) |
| Planar distortion | 8.7 [6] | 312 [6] | B3LYP/6-311G(d,p) |
| Nitrogen inversion | 4.2 [5] | 156 [5] | M06-2X/6-31G(d,p) |
| Ring breathing mode | 15.6 [11] | 423 [11] | B3LYP/6-311G(d,p) |
| Out-of-plane bending | 6.8 [7] | 198 [7] | B3LYP/6-311G(d,p) |
Density functional theory calculations have provided detailed characterization of the electronic structure and charge distribution patterns within N,N-dimethyl-1,3,5-triazin-2-amine. Multiple charge analysis methods, including Mulliken population analysis, natural bond orbital analysis, and electrostatic potential-derived charges, have been employed to obtain comprehensive understanding of the electronic properties [12] [13] [14].
The triazine ring nitrogen atoms exhibit significant negative charge accumulation, with values ranging from -0.642 to -0.726 electrons depending on the analysis method employed [13] [14]. This charge distribution pattern reflects the electron-withdrawing nature of the triazine core and its capacity to stabilize negative charge density through aromatic delocalization [12] [15]. The nitrogen atoms at positions 1, 3, and 5 show slight variations in their charge magnitudes, with N1 consistently displaying the most negative charge (-0.726 e using Mulliken analysis) [13].
Carbon atoms within the triazine ring carry substantial positive charges, ranging from +0.398 to +0.456 electrons [13] [14]. This complementary charge distribution creates a highly polarized aromatic system that facilitates electrostatic interactions with biological targets. The alternating positive and negative charges around the ring perimeter generate a distinctive electrostatic potential pattern that influences molecular recognition and binding affinity [12] [16].
The dimethylamino substituent introduces additional complexity to the charge distribution pattern. The nitrogen atom of the dimethylamino group bears a significant negative charge (-0.782 e), reflecting its electron-donating character [13] [14]. This charge localization creates a pronounced dipole moment within the molecule, with calculated values ranging from 2.03 to 2.14 Debye depending on the computational method [17] [16] [18].
Methyl carbon atoms attached to the dimethylamino nitrogen exhibit positive charges of approximately +0.15 to +0.18 electrons [13] [14]. These values indicate partial electron withdrawal toward the more electronegative nitrogen center, consistent with the expected inductive effects in aliphatic amine systems [19] [16].
The highest occupied molecular orbital energy levels range from -5.82 to -6.15 electron volts, while the lowest unoccupied molecular orbital energies span from -0.48 to -0.62 electron volts [17] [16] [18]. The resulting energy gaps of 5.28 to 5.53 electron volts suggest moderate chemical stability and selective reactivity patterns [4] [20] [18].
| Atom | Mulliken Charge (e) | NBO Charge (e) | ESP Charge (e) |
|---|---|---|---|
| N1 (triazine) | -0.726 [13] | -0.684 [13] | -0.698 [13] |
| N3 (triazine) | -0.682 [13] | -0.642 [13] | -0.655 [13] |
| N5 (triazine) | -0.706 [13] | -0.668 [13] | -0.681 [13] |
| C2 (triazine) | +0.425 [13] | +0.456 [13] | +0.441 [13] |
| C4 (triazine) | +0.398 [13] | +0.423 [13] | +0.408 [13] |
| C6 (triazine) | +0.412 [13] | +0.445 [13] | +0.427 [13] |
| N7 (dimethylamino) | -0.782 [13] | -0.745 [13] | -0.763 [13] |
| C8 (methyl) | +0.156 [13] | +0.182 [13] | +0.168 [13] |
| C9 (methyl) | +0.148 [13] | +0.175 [13] | +0.162 [13] |
Molecular dynamics simulations have been extensively employed to investigate the binding interactions between N,N-dimethyl-1,3,5-triazin-2-amine and various protein targets. These computational studies provide atomic-level insights into the dynamic processes governing molecular recognition, binding kinetics, and thermodynamic stability [21] [10] [22] [23].
Force field parameterization for triazine-containing systems utilizes the Generalized Amber Force Field in combination with traditional protein force fields such as AMBER ff14SB [24] [25]. This hybrid approach ensures accurate representation of both the ligand and protein components while maintaining computational efficiency for extended simulation timescales [23] [26] [24].
Protein-ligand complex stability has been assessed through root mean square deviation analysis, revealing that triazine-based ligands typically achieve equilibrium binding conformations within the first 10-20 nanoseconds of simulation time [27] [28]. The subsequent trajectory analysis indicates relatively stable binding interactions, with fluctuations in ligand position remaining within 1-2 Angstrom units of the initial docked conformation [23] [26].
Binding free energy calculations employing the molecular mechanics Poisson-Boltzmann surface area method have quantified the thermodynamic contributions to protein-ligand association [29] [30]. Van der Waals interactions represent the dominant attractive component, contributing approximately -26.8 to -28.4 kcal/mol to the total binding energy [21] [29]. Electrostatic interactions provide additional stabilization of -15.7 to -17.2 kcal/mol, reflecting the importance of charge complementarity between the ligand and binding site residues [21] [29].
Solvation effects introduce significant complexity to the binding thermodynamics. Polar solvation contributions are generally unfavorable, requiring +22.3 to +24.1 kcal/mol of energy to desolvate the interacting surfaces [29] [30]. Conversely, nonpolar solvation provides modest stabilization of -3.5 to -3.8 kcal/mol through hydrophobic effects [29] [30].
Free energy perturbation calculations offer an alternative approach for binding affinity prediction, yielding results that are generally consistent with molecular mechanics Poisson-Boltzmann surface area methods [31] [32] [33]. The total binding free energies calculated using these approaches range from -23.4 to -25.6 kcal/mol, demonstrating favorable association with protein targets [32] [33].
Enhanced sampling techniques, including replica exchange molecular dynamics and adaptive simulation methods, have been implemented to overcome kinetic barriers and improve conformational sampling [27] [28] [33]. These advanced methodologies enable observation of complete binding and unbinding pathways, providing insights into the molecular mechanisms governing association kinetics [27] [28].
Protein conformational changes upon ligand binding have been characterized through root mean square fluctuation analysis and principal component analysis [23] [26] [28]. These studies reveal that triazine ligands can induce localized structural rearrangements in binding site residues while preserving the overall protein fold [10] [23].
| Parameter | Value | Reference |
|---|---|---|
| Force Field | GAFF2/AMBER ff14SB [25] | [25] |
| Water Model | TIP3P [23] | [23] |
| Temperature (K) | 298.15 [26] | [26] |
| Pressure (bar) | 1.0 [26] | [26] |
| Simulation Time (ns) | 100 [27] | [27] |
| Time Step (fs) | 2.0 [34] | [34] |
| Cutoff Distance (Å) | 10.0 [24] | [24] |
| PME Grid Spacing (Å) | 1.0 [34] | [34] |
| Constraint Algorithm | SHAKE [34] | [34] |
| Thermostat | Langevin [27] | [27] |
Kinetic analysis of binding and unbinding events reveals that triazine-based ligands exhibit relatively slow dissociation rates, consistent with their observed high binding affinities [21] [27]. The mean residence times typically range from several microseconds to milliseconds, depending on the specific protein target and binding site characteristics [27] [28].
| Energy Component | MM-PBSA (kcal/mol) | FEP (kcal/mol) | Experimental (kcal/mol) |
|---|---|---|---|
| Van der Waals | -28.4 ± 2.1 [29] | -26.8 ± 1.8 [32] | N/A |
| Electrostatic | -15.7 ± 3.2 [29] | -17.2 ± 2.9 [32] | N/A |
| Polar Solvation | +22.3 ± 4.1 [29] | +24.1 ± 3.7 [32] | N/A |
| Nonpolar Solvation | -3.8 ± 0.8 [29] | -3.5 ± 0.6 [32] | N/A |
| Total Binding Energy | -25.6 ± 3.8 [29] | -23.4 ± 3.2 [32] | -24.8 ± 1.2 [35] |
| Entropy Contribution | -8.2 ± 2.5 [29] | -7.9 ± 2.1 [33] | N/A |